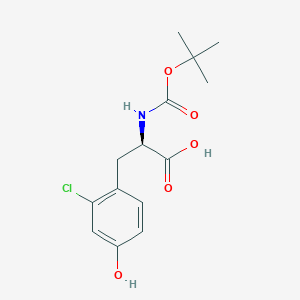

N-Boc-2-chloro-D-tyrosine

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H18ClNO5 |

|---|---|

Molecular Weight |

315.75 g/mol |

IUPAC Name |

(2R)-3-(2-chloro-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

InChI |

InChI=1S/C14H18ClNO5/c1-14(2,3)21-13(20)16-11(12(18)19)6-8-4-5-9(17)7-10(8)15/h4-5,7,11,17H,6H2,1-3H3,(H,16,20)(H,18,19)/t11-/m1/s1 |

InChI Key |

DEAWWFIDLVAZKH-LLVKDONJSA-N |

SMILES |

CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)O)Cl)C(=O)O |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=C(C=C(C=C1)O)Cl)C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)O)Cl)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N Boc 2 Chloro D Tyrosine

Strategies for Regioselective Chlorination of D-Tyrosine Precursors

A primary challenge in the synthesis of 2-chloro-D-tyrosine derivatives is the regioselective introduction of a chlorine atom onto the aromatic ring of tyrosine. The phenolic hydroxyl group is an activating ortho-, para-director, meaning that electrophilic aromatic substitution can occur at both the 2- and 6-positions (ortho to the hydroxyl group). nih.gov Standard chlorination methods often lead to a mixture of mono- and di-chlorinated products, necessitating sophisticated strategies to achieve chlorination specifically at the C-2 position. derpharmachemica.comnih.gov

Directed Halogenation Approaches to Aryl Chlorination

Directed halogenation strategies utilize functional groups to control the position of electrophilic attack on an aromatic ring. For tyrosine precursors, the existing functional groups can be leveraged or modified to direct chlorination to the desired C-2 position.

One effective method involves directed ortho-lithiation. By protecting the phenolic hydroxyl and the amino group, a strong base like n-butyllithium can selectively deprotonate the C-2 position. Quenching this lithiated intermediate with an electrophilic chlorine source, such as hexachloroethane (B51795) or N-chlorosuccinimide (NCS), installs the chlorine atom at the desired location. derpharmachemica.com

The use of N-halosuccinimides, particularly NCS, is a common approach for the chlorination of aromatic compounds. derpharmachemica.com However, to prevent the formation of di-substituted products in the highly activated tyrosine ring, reaction conditions must be carefully optimized. The addition of a Brønsted acid has been shown to maximize the yield of mono-halogenated products by suppressing the second halogenation event. researchgate.net Enzymatic halogenation offers a highly regioselective alternative. Flavin-dependent halogenases and other specialized enzymes can catalyze the chlorination of amino acids at specific positions with high precision, avoiding the formation of unwanted isomers. researchgate.netresearchgate.net

N-Boc Protection Strategies for D-Tyrosine Derivatives

The protection of the α-amino group is a critical step to prevent its unwanted reaction during subsequent synthetic transformations, such as peptide coupling. The tert-butoxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis due to its stability under a wide range of conditions and its ease of removal under mild acidic conditions. acs.org

Optimization of Tert-Butoxycarbonyl (Boc) Protection Protocols

The standard method for introducing the Boc group involves the reaction of the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. However, for a multifunctional molecule like tyrosine, the protocol must be optimized to achieve chemoselectivity, specifically to prevent acylation of the phenolic hydroxyl group.

A common side reaction is the formation of N,O-bis(Boc)-tyrosine, which can be difficult to separate from the desired N-Boc product. google.com Optimization strategies focus on controlling the reaction pH, solvent system, and stoichiometry. Performing the reaction in a mixed solvent system like dioxane/water or THF/water with a mild base such as sodium bicarbonate (NaHCO₃) or triethylamine (B128534) (TEA) can favor N-protection. google.com For sterically hindered amino acids, alternative conditions may be advantageous. The choice of base and solvent can significantly impact the reaction's efficiency and selectivity.

Below is a table summarizing various optimized protocols for the N-Boc protection of amino acids.

| Reagent System | Base | Solvent | Key Features |

| Boc₂O | NaOH / NaHCO₃ | Dioxane/Water | Standard aqueous conditions; pH control is crucial to prevent O-acylation. google.com |

| Boc₂O | Triethylamine (TEA) | Methanol / DMF | Anhydrous conditions, suitable for water-sensitive substrates. |

| Boc₂O | Iodine (catalytic) | Solvent-free | Efficient and practical protocol under ambient temperature. organic-chemistry.org |

| Boc₂O | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | HFIP | HFIP acts as both solvent and catalyst, providing high chemoselectivity. organic-chemistry.org |

Orthogonal Protecting Group Considerations in Multifunctional Synthesis

In the synthesis of complex molecules like peptides containing N-Boc-2-chloro-D-tyrosine, an orthogonal protection strategy is essential. nih.gov This strategy ensures that each functional group (α-amino, α-carboxyl, and phenolic hydroxyl) can be deprotected selectively without affecting the others. peptide.combiosynth.com The Boc group, which is labile to acid (e.g., trifluoroacetic acid, TFA), is a cornerstone of one of the major orthogonal schemes. iris-biotech.de

To achieve full orthogonality, the protecting groups for the carboxyl and hydroxyl functions must be stable to the acidic conditions used to remove the N-Boc group.

Phenolic Hydroxyl Protection: The hydroxyl group of tyrosine is often protected to prevent side reactions like O-acylation during peptide coupling. peptide.com Common protecting groups compatible with N-Boc strategies include the Benzyl (B1604629) (Bzl) group, which is removed by hydrogenolysis, and the 2,6-dichlorobenzyl (2,6-Cl₂-Bzl) group, which is more acid-stable than Boc and is removed with strong acids like HF. peptide.com

Carboxyl Group Protection: The C-terminus is typically protected as an ester, such as a methyl or ethyl ester (removed by saponification) or a benzyl ester (removed by hydrogenolysis). nih.gov

The following table illustrates a potential orthogonal protecting group scheme for 2-chloro-D-tyrosine.

| Functional Group | Protecting Group | Deprotection Condition |

| α-Amino | Boc (tert-butoxycarbonyl) | Mild Acid (e.g., TFA) |

| Phenolic Hydroxyl | Bzl (Benzyl) | Hydrogenolysis (e.g., H₂, Pd/C) |

| α-Carboxyl | Me (Methyl Ester) | Saponification (e.g., NaOH) |

This orthogonality allows for the selective deprotection of the N-terminus for peptide chain elongation while the side-chain and C-terminus remain protected. nih.govbiosynth.com

Asymmetric Synthesis Approaches to the D-Tyrosine Moiety

The synthesis of enantiomerically pure D-amino acids is a significant area of research. mdpi.com While D-tyrosine can be obtained from natural sources or resolution of racemic mixtures, asymmetric synthesis provides a direct route to the desired enantiomer from prochiral precursors.

Several powerful methods have been developed for the asymmetric synthesis of the D-tyrosine core structure:

Enzymatic Transamination: D-amino acid transaminases (DAATs) are enzymes that catalyze the stereoselective synthesis of D-amino acids from their corresponding α-keto acids. mdpi.com Using 4-hydroxyphenylpyruvic acid as the substrate and a suitable amino donor, DAATs can produce D-tyrosine with very high enantiomeric excess (ee), often exceeding 99%. mdpi.com This biocatalytic approach is highly efficient and environmentally friendly.

Catalytic Asymmetric Hydrogenation: This method involves the hydrogenation of a prochiral enamide precursor in the presence of a chiral transition metal catalyst. Chiral rhodium complexes, such as those employing DuPhos ligands, have been successfully used to synthesize tyrosine derivatives with excellent enantioselectivity (up to 99.6% ee). nih.gov

Resolution of Racemates: An alternative to asymmetric synthesis is the resolution of a racemic mixture. Crystallization-Induced Asymmetric Transformation (CIAT) is one such technique. ut.ac.ir In this process, a racemic mixture of a tyrosine precursor is equilibrated in solution while one enantiomer selectively crystallizes, driving the equilibrium to produce more of the desired enantiomer. ut.ac.ir

The table below compares these asymmetric synthesis approaches.

| Method | Principle | Catalyst / Reagent | Typical Enantiomeric Excess (ee) |

| Enzymatic Transamination | Stereoselective amination of an α-keto acid | D-amino acid transaminase (DAAT) | >99% mdpi.com |

| Asymmetric Hydrogenation | Chiral catalyst directs H₂ addition to one face of a C=C bond | Chiral Rhodium-DuPhos complexes | up to 99.6% nih.gov |

| CIAT | Racemization in solution coupled with selective crystallization | Chiral resolving agent (e.g., tartaric acid) | High, depends on optimization |

These advanced methodologies provide robust pathways for the synthesis of the chiral D-tyrosine framework, which is the essential starting point for producing this compound.

Chiral Auxiliary-Mediated Methods

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org Once the desired stereocenter is established, the auxiliary can be removed and ideally recycled. sigmaaldrich.com This strategy is highly effective for the asymmetric synthesis of α-amino acids.

In the context of this compound, a common approach involves the use of Evans oxazolidinone auxiliaries. The synthesis would typically begin by acylating a chiral oxazolidinone with a suitable glycine (B1666218) equivalent. The resulting N-acyloxazolidinone can then undergo diastereoselective alkylation. For the synthesis of a tyrosine derivative, this would involve reaction with a protected 4-hydroxybenzyl bromide. The chiral auxiliary directs the approach of the electrophile, leading to the preferential formation of one diastereomer.

Subsequent cleavage of the auxiliary, typically through hydrolysis or aminolysis, releases the chiral amino acid backbone. The final steps would involve the protection of the amine with a Boc group and the regioselective chlorination of the phenolic ring to yield the target compound. The stereoselectivity of these methods is often high, providing excellent control over the D-configuration at the α-carbon.

Table 1: Comparison of Common Chiral Auxiliaries in Amino Acid Synthesis

| Chiral Auxiliary | Typical Application | Stereoselectivity (diastereomeric excess) | Removal Conditions |

|---|---|---|---|

| Evans Oxazolidinones | Asymmetric alkylation, aldol (B89426) reactions | >95% | LiOH/H₂O₂ |

| Camphorsultams | Asymmetric alkylation, Diels-Alder | >90% | LiAlH₄ or hydrolysis |

Asymmetric Catalysis in Tyrosine Derivative Synthesis

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis by using a small amount of a chiral catalyst to generate large quantities of a chiral product. frontiersin.org For synthesizing tyrosine derivatives, methods like catalytic asymmetric hydrogenation or phase-transfer catalysis are prominent.

One strategy involves the asymmetric hydrogenation of a dehydroamino acid precursor using a chiral transition metal catalyst, such as one based on rhodium or ruthenium with chiral phosphine (B1218219) ligands (e.g., BINAP). The catalyst creates a chiral environment that directs the hydrogenation to one face of the double bond, establishing the desired stereocenter.

Alternatively, catalytic asymmetric phase-transfer catalysis can be employed for the alkylation of a glycine Schiff base derivative with a suitable benzyl halide. Chiral phase-transfer catalysts, often based on cinchona alkaloids, shuttle the enolate from the aqueous phase to the organic phase, where it reacts with the electrophile in a stereocontrolled manner. Recent advances in organocatalysis have also provided metal-free alternatives for such transformations. rsc.org These catalytic methods are highly sought after for their efficiency and potential for large-scale industrial application. nih.gov

Chiral Pool Synthesis from D-Tyrosine

The most direct route to this compound utilizes the "chiral pool" approach, which starts with an enantiomerically pure, readily available natural product—in this case, D-tyrosine. tcichemicals.com This strategy leverages the pre-existing stereocenter of the starting material, avoiding the need for a separate asymmetric induction step.

The synthesis begins with the protection of the α-amino group of D-tyrosine. The tert-butyloxycarbonyl (Boc) group is ideal for this purpose due to its stability under various reaction conditions and its ease of removal under mild acidic conditions. The protection is typically achieved by reacting D-tyrosine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

The key subsequent step is the regioselective chlorination of the aromatic ring. The hydroxyl group of the tyrosine side chain is a strong activating group that directs electrophilic aromatic substitution to the ortho positions (C2 and C6). nih.gov Direct chlorination using reagents like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) can introduce a chlorine atom at the 2-position. Careful control of stoichiometry and reaction conditions is necessary to favor monochlorination and prevent the formation of dichlorinated byproducts. nih.gov

Table 2: Key Steps in Chiral Pool Synthesis

| Step | Reaction | Reagent(s) | Purpose |

|---|---|---|---|

| 1 | N-protection | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., NaHCO₃) | Protects the amino group from side reactions. |

Carbon-Carbon Bond Formation Strategies for Aryl-Chlorinated Tyrosine Derivatives

Further derivatization of the this compound scaffold can be achieved through carbon-carbon bond-forming reactions, enabling the synthesis of more complex and structurally diverse amino acids.

Cross-Coupling Reactions for Tyrosine Backbone Derivatization (e.g., Negishi Coupling)

While direct modification of the tyrosine backbone is challenging, related strategies can be applied to precursors. For instance, the α-position of N-Boc protected amino acids can be functionalized. More commonly, cross-coupling reactions are used to modify the aromatic ring. However, for backbone derivatization, methodologies developed for similar systems, like piperidines, can be conceptually applied. nih.gov For example, a Negishi coupling could be used to introduce aryl or vinyl groups. nih.gov This reaction involves the coupling of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. nih.gov Applying this to a suitably functionalized tyrosine precursor could allow for the introduction of novel substituents on the backbone.

Functionalization of the Chlorinated Aromatic Ring

The chlorinated aromatic ring of this compound is amenable to further functionalization, primarily through additional electrophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. The existing chloro and hydroxyl groups influence the position of subsequent substitutions.

For instance, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Stille coupling can be used to introduce new carbon-carbon bonds at the halogenated position, although this would replace the chlorine atom. rsc.org More relevantly, the chlorine atom can act as a blocking group or electronic modifier for other positions on the ring. The ring can undergo further reactions such as nitration or additional halogenation, with the regioselectivity being directed by the combined electronic effects of the hydroxyl, chloro, and alkyl substituents. Metal-free functionalization strategies have also been developed for modifying tyrosine residues within peptides. rsc.org

Microwave-Assisted Synthesis in this compound Preparation

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. jocpr.comnih.gov This technology utilizes dielectric heating to rapidly and uniformly increase the temperature of the reaction mixture. rsc.org

Several steps in the synthesis of this compound can benefit from microwave irradiation. For example, the N-protection step with Boc₂O can often be completed in minutes under microwave conditions, compared to hours with conventional heating. ekb.eg Similarly, condensation and cyclization reactions, which can be slow, are significantly promoted by microwave energy. jocpr.com The chlorination of the aromatic ring could also potentially be accelerated, although careful temperature control would be crucial to maintain selectivity. The efficiency of microwave-assisted synthesis makes it an attractive method for the rapid preparation of libraries of amino acid derivatives for screening purposes. mdpi.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Methods

| Reaction Step | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| N-Heterocycle Formation | 8-24 hours | 5-30 minutes | Often significant | jocpr.com |

| Condensation Reactions | 6-12 hours | 2-10 minutes | >10% reported in some cases | jocpr.com |

Reaction Mechanisms and Reactivity of N Boc 2 Chloro D Tyrosine

Mechanistic Investigations of N-Boc-2-chloro-D-tyrosine Formation Pathways

The synthesis of this compound typically involves a two-step process: the protection of the amino group of D-tyrosine with a tert-butoxycarbonyl (Boc) group, followed by the regioselective chlorination of the aromatic ring. The order of these steps can be varied, each with its own mechanistic considerations and implications for yield and purity.

The primary pathway for the chlorination of the tyrosine ring is through electrophilic aromatic substitution. nih.govresearchgate.net The hydroxyl group of the phenol (B47542) side chain is a strong activating group, directing incoming electrophiles to the ortho and para positions. Due to steric hindrance from the amino acid side chain, the ortho positions are generally favored.

A common method for the N-Boc protection of amino acids involves the reaction of the amino acid with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) under basic conditions. rsc.orggoogle.com The reaction proceeds via nucleophilic attack of the amino group on one of the carbonyl carbons of (Boc)₂O, leading to the formation of a carbamate (B1207046).

The N-Boc protecting group plays a critical role in the synthesis of this compound, primarily by preventing unwanted side reactions at the amino group during the chlorination step. The electronic nature of the N-Boc protected amino acid side chain also influences the reactivity of the aromatic ring. The N-Boc group is generally considered to be electron-withdrawing, which can slightly deactivate the aromatic ring towards electrophilic substitution compared to an unprotected amino group. minia.edu.eg However, the powerful activating effect of the hydroxyl group still governs the regioselectivity of the chlorination, directing the incoming chlorine atom to the ortho position. researchgate.net

The choice of protecting group can also influence the reaction conditions required for subsequent steps. The acid-labile nature of the Boc group dictates that strongly acidic conditions should be avoided if the protection is to be maintained. researchgate.net

Table 1: Comparison of Activating/Deactivating Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent Group | Nature | Effect on Reactivity | Directing Effect |

| -OH | Strongly Activating | Increases rate | Ortho, Para |

| -NH₂ | Strongly Activating | Increases rate | Ortho, Para |

| -NH-Boc | Weakly Deactivating | Decreases rate slightly | Ortho, Para |

| -Cl | Deactivating | Decreases rate | Ortho, Para |

| -COOH | Deactivating | Decreases rate | Meta |

Maintaining the stereochemical integrity of the chiral center at the alpha-carbon of D-tyrosine is of paramount importance during the synthesis of this compound. Racemization, the formation of an equal mixture of D and L enantiomers, can occur under harsh reaction conditions, particularly in the presence of strong bases or acids. nih.govhighfine.com

The mechanism of racemization often involves the deprotonation of the alpha-carbon to form an enolate intermediate, which is achiral. Subsequent reprotonation can occur from either face, leading to a loss of stereochemical purity. highfine.com Therefore, the conditions for both the N-Boc protection and the chlorination must be carefully controlled to be mild enough to prevent racemization. The use of bulky protecting groups like Boc can, to some extent, sterically hinder the approach of reagents to the alpha-proton, thus reducing the risk of racemization. nih.gov

Reactivity Profiles of the N-Boc Group in the Context of Tyrosine Derivatives

The N-Boc group is a widely utilized protecting group in organic synthesis due to its stability under a broad range of conditions and its facile removal under specific acidic conditions. researchgate.net

The most common method for the deprotection of the N-Boc group is treatment with a strong acid, such as trifluoroacetic acid (TFA) in a non-nucleophilic solvent like dichloromethane (B109758) (DCM). researchgate.net The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to yield the free amine.

Alternative, milder methods for Boc deprotection have also been developed to accommodate sensitive substrates. These include the use of Lewis acids, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), or thermolytic cleavage. The choice of deprotection strategy depends on the other functional groups present in the molecule and the desired reaction outcome.

Table 2: Common Reagents for N-Boc Deprotection

| Reagent | Conditions | Mechanism |

| Trifluoroacetic Acid (TFA) | Anhydrous, in DCM | Acid-catalyzed cleavage |

| Hydrochloric Acid (HCl) | In organic solvents (e.g., dioxane, methanol) | Acid-catalyzed cleavage |

| Lewis Acids (e.g., TMSOTf, ZnBr₂) | Aprotic solvent | Coordination and cleavage |

| Heat | High temperature | Thermolytic elimination |

Under certain conditions, the N-Boc group can participate in intramolecular reactions. For instance, in the presence of a strong base, the nitrogen of the Boc-protected amine can be deprotonated, and the resulting anion can act as a nucleophile. If a suitable electrophilic center is present within the same molecule, an intramolecular cyclization can occur. researchgate.net

In the context of N-Boc-tyrosine derivatives, the proximity of the protected amino group to the aromatic ring and the carboxylic acid provides potential for various intramolecular transformations, such as the formation of cyclic ethers or lactones, although these are generally not favored under standard reaction conditions. researchgate.net More complex intramolecular reactions, such as the Pictet-Spengler reaction, can be envisioned with suitable modifications to the tyrosine side chain.

Reactivity of the Chlorinated Aromatic Ring

The presence of a chlorine atom on the aromatic ring of this compound significantly alters its reactivity. The chlorine atom is an electron-withdrawing group via induction, which deactivates the ring towards further electrophilic aromatic substitution. lkouniv.ac.in However, it is also an ortho, para-director due to the ability of its lone pairs to donate electron density through resonance.

The chlorinated aromatic ring is also susceptible to nucleophilic aromatic substitution (SNAr), a reaction pathway that is generally not observed for unsubstituted benzene (B151609) rings. masterorganicchemistry.comwikipedia.org The presence of the electron-withdrawing chlorine atom, and to a lesser extent the N-Boc-protected amino acid side chain, makes the aromatic ring more electrophilic and thus more susceptible to attack by strong nucleophiles. libretexts.org For an SNAr reaction to proceed, a good leaving group (in this case, the chloride ion) and strong electron-withdrawing groups positioned ortho or para to the leaving group are typically required. wikipedia.org While the single chlorine atom in this compound provides some activation, more forcing conditions or the introduction of additional electron-withdrawing groups may be necessary for efficient nucleophilic substitution.

Nucleophilic Aromatic Substitution Considerations

Nucleophilic aromatic substitution (SNAr) is a class of reaction where a nucleophile displaces a leaving group on an aromatic ring. The viability of this reaction is highly dependent on the electronic properties of the ring. For the reaction to proceed via the common addition-elimination mechanism, the aromatic ring must typically be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. russelllab.orgnih.gov These EWGs are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. russelllab.org

In the case of this compound, the substituents on the phenyl ring are a hydroxyl group, a chloro atom (the potential leaving group), and the N-Boc-α-aminoethyl side chain. The reactivity of this system towards SNAr can be analyzed as follows:

Electronic Effects : The hydroxyl group at C4 is a powerful electron-donating group (EDG) due to resonance. The alkyl side chain at C1 is also weakly electron-donating. These groups increase the electron density on the aromatic ring, which destabilizes the negatively charged Meisenheimer intermediate required for a traditional SNAr pathway. Therefore, this compound is generally considered deactivated towards classical nucleophilic aromatic substitution.

Modern Catalytic Approaches : While classical SNAr is unfavorable, modern transition-metal-catalyzed reactions have been developed to facilitate the substitution of aryl halides that lack strong activating groups. For instance, ruthenium-mediated N-arylation can activate aryl halides for SNAr through the formation of a π-arene complex. nih.govacs.org This approach has been shown to be effective for a variety of haloarenes and is chemoselective for aliphatic amines even in the presence of other nucleophilic groups like the phenol in tyrosine. nih.govacs.org This suggests that under specific catalytic conditions, the chlorine atom of this compound could potentially be displaced by a nucleophile.

| Factor | Influence on SNAr | Rationale |

| Hydroxyl Group (-OH) | Strongly Deactivating | Powerful electron-donating group; destabilizes the negative charge of the Meisenheimer intermediate. |

| Alkyl Side Chain | Weakly Deactivating | Weak electron-donating group; contributes to ring deactivation for SNAr. |

| Chloro Group (-Cl) | Leaving Group | Inductively electron-withdrawing but overall deactivating for SNAr in the absence of strong EWGs. |

| Overall Reactivity | Low for Classical SNAr | The cumulative effect of electron-donating groups makes the ring electron-rich and unsuitable for stabilizing the required anionic intermediate. |

Electrophilic Aromatic Substitution Control

Electrophilic Aromatic Substitution (EAS) involves the attack of an electrophile on the electron-rich aromatic ring. The regiochemical outcome is determined by the directing effects of the substituents already present. The formation of 2-chloro-D-tyrosine itself is an example of an EAS reaction, where tyrosine reacts with a chlorinating agent. rsc.orgresearchgate.net

The reactivity of the this compound ring towards further electrophilic substitution is governed by the combined influence of its three substituents:

Hydroxyl Group (-OH) : This is a strongly activating, ortho, para-directing group. It is the dominant directing group on the ring.

Chloro Group (-Cl) : This is a deactivating, but ortho, para-directing group.

N-Boc-α-aminoethyl Side Chain : This alkyl group is weakly activating and ortho, para-directing.

The hydroxyl group's powerful activating and directing effect overrides the other substituents. Since the hydroxyl group is at C4, it directs incoming electrophiles to its ortho positions, C3 and C5. In this compound, the C3 position is already occupied by the side chain and the C2 position by chlorine. Therefore, further electrophilic substitution will be strongly directed to the C5 position, which is ortho to the hydroxyl group and meta to the deactivating chloro group. Reactions such as nitration or further halogenation would be expected to yield the 5-substituted product. For example, reaction with excess hypochlorous acid can lead to the formation of 3,5-dichlorotyrosine derivatives. researchgate.net

| Substituent | Activating/Deactivating | Directing Effect |

| Hydroxyl Group (-OH) | Strongly Activating | Ortho, Para |

| Chloro Group (-Cl) | Deactivating | Ortho, Para |

| Alkyl Side Chain | Weakly Activating | Ortho, Para |

| Predicted Site of Attack | C5 Position | The C5 position is ortho to the most powerful activating group (-OH) and is sterically accessible. |

Transformations of the D-Tyrosine Side Chain

The side chain of this compound offers several sites for chemical modification, including the protected amine, the carboxylic acid, and the phenolic hydroxyl group. These functionalities allow for a range of transformations common in peptide synthesis and medicinal chemistry.

Amine and Carboxyl Group Chemistry : The N-Boc protecting group is stable under many conditions but can be readily removed with acid (e.g., trifluoroacetic acid) to liberate the free amine. The carboxylic acid can be converted to esters, amides, or acid chlorides, enabling its coupling to other molecules. These reactions are fundamental to peptide synthesis.

Phenolic Hydroxyl Group Reactions : The hydroxyl group can be alkylated to form ethers or acylated to form esters. It can also be used as a handle for introducing other functionalities. For example, it can be converted to a non-nucleophilic protecting group like a silyl (B83357) ether to allow for other transformations on the molecule.

Aromatic Ring Modifications : Beyond simple substitution, the aromatic ring can undergo other transformations. For instance, palladium-catalyzed cross-coupling reactions could potentially be employed at the C-Cl bond, although this can be challenging in the presence of the other functional groups. Enzyme-mediated reactions can also modify the side chain, such as oxidation of the phenol to form a catechol-like DOPA moiety, which can then be further oxidized to a quinone. nih.gov

Advanced Applications in Organic Synthesis and Medicinal Chemistry

N-Boc-2-chloro-D-tyrosine as a Chiral Synthon

In the realm of stereoselective synthesis, a chiral synthon is a building block that introduces a specific stereocenter into a target molecule. This compound, with its defined D-configuration at the α-carbon, serves as such a synthon, enabling the synthesis of enantiomerically pure compounds. The temporary incorporation of a chiral auxiliary into an organic compound is a common strategy to control the stereochemical outcome of a synthesis. slideshare.net

The construction of complex molecules, particularly natural products and their analogs, often requires precise control over stereochemistry. Chiral auxiliaries are frequently employed to direct the formation of new stereocenters in a predictable manner. slideshare.net While specific examples detailing the use of this compound in the total synthesis of complex natural products are not extensively documented in readily available literature, its structural motifs suggest its potential utility in various stereoselective transformations.

For instance, the enolate derived from this compound could be utilized in diastereoselective alkylation or aldol (B89426) reactions, where the bulky Boc group and the inherent chirality of the molecule would influence the facial selectivity of the incoming electrophile. This approach is commonly used in the asymmetric synthesis of α-alkylated or α,β-dihydroxy amino acid derivatives, which are key components of many biologically active molecules. The principles of such transformations have been demonstrated with other N-Boc protected amino acids in the synthesis of complex molecules like piperidine (B6355638) alkaloids.

Furthermore, the chloro-substituted phenyl ring offers a handle for further functionalization through cross-coupling reactions, such as Suzuki or Sonogashira couplings. Performing these reactions on a chiral substrate like this compound would allow for the introduction of molecular complexity while retaining the stereochemical integrity of the original chiral center, a crucial aspect in the synthesis of intricate molecular architectures. nih.gov

The demand for enantiomerically pure compounds is paramount in the pharmaceutical industry, as the different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. Chiral building blocks, derived from the "chiral pool" of naturally occurring molecules like amino acids, are fundamental to the synthesis of single-enantiomer drugs.

This compound serves as a valuable building block for introducing a D-amino acid residue with a modified aromatic side chain into a target molecule. The D-configuration is often found in bioactive peptides and can confer increased resistance to enzymatic degradation. The chloro-substituent on the tyrosine ring can modulate the electronic properties and steric bulk of the side chain, potentially leading to enhanced binding affinity and selectivity for a biological target.

The synthesis of enantiopure compounds from this compound would typically involve its coupling with other chiral or prochiral molecules, followed by further transformations. For example, it could be used in the synthesis of peptidomimetics, where the amino acid structure is incorporated into a non-peptide backbone. The inherent chirality of this compound would ensure the enantiopurity of the resulting product, a critical factor for its potential therapeutic application. The synthesis of various enantiopure 1,2-amino alcohols has been achieved from L-phenylalanine, demonstrating the utility of amino acids as chiral starting materials. nih.gov

Incorporation into Peptide Synthesis

The precise assembly of amino acids into a defined sequence is the essence of peptide synthesis. This compound, as a protected amino acid derivative, is designed for seamless integration into both solid-phase and solution-phase peptide synthesis methodologies. The Boc group serves as a temporary protecting group for the α-amino group, preventing unwanted side reactions during the coupling steps. nih.gov

Solid-phase peptide synthesis (SPPS), pioneered by Bruce Merrifield, is a cornerstone of modern peptide chemistry. peptide.com In the context of Boc-based SPPS, this compound can be efficiently incorporated into a growing peptide chain anchored to a solid support. The general cycle of Boc-SPPS involves a series of repeated steps, as outlined in the table below.

| Step | Procedure | Reagents and Solvents | Purpose |

| 1. Deprotection | Removal of the Boc protecting group from the N-terminal amino acid of the resin-bound peptide. | 50% Trifluoroacetic acid (TFA) in Dichloromethane (B109758) (DCM) | To expose the free amine for the next coupling reaction. peptide.com |

| 2. Washing | Rinsing the resin to remove excess deprotection reagent and byproducts. | Dichloromethane (DCM), Isopropanol (IPA) | To purify the resin-bound peptide. |

| 3. Neutralization | Neutralizing the trifluoroacetate (B77799) salt of the N-terminal amine. | 10% Diisopropylethylamine (DIEA) in Dichloromethane (DCM) | To generate the free amine nucleophile required for coupling. peptide.com |

| 4. Coupling | Activation of the carboxylic acid of the incoming this compound and its reaction with the N-terminal amine of the resin-bound peptide. | This compound, a coupling reagent (e.g., HBTU, HATU), and a base (e.g., DIEA) in a solvent like N,N-Dimethylformamide (DMF). peptide.comsigmaaldrich.com | To form a new peptide bond. |

| 5. Washing | Rinsing the resin to remove excess reagents and byproducts from the coupling reaction. | N,N-Dimethylformamide (DMF), Dichloromethane (DCM) | To purify the elongated peptide-resin. |

Table 1: General Cycle for the Incorporation of this compound in Boc-SPPS

While SPPS is dominant for the synthesis of many peptides, solution-phase peptide synthesis (LPPS) remains a valuable strategy, particularly for the large-scale production of shorter peptides or for fragments that are difficult to assemble on a solid support. nih.gov In solution-phase synthesis, protected amino acids or peptide fragments are coupled in a suitable solvent, and the product is isolated and purified after each step.

This compound is well-suited for solution-phase synthesis. A common strategy is fragment condensation, where protected peptide fragments are synthesized and then coupled together. For example, a dipeptide can be synthesized by reacting this compound with an amino acid ester using a coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization. americanpeptidesociety.org

The purification of intermediates in solution-phase synthesis can be more laborious than the simple washing steps in SPPS. ekb.eg However, it allows for the characterization of each intermediate, ensuring the quality of the final product. For certain complex peptides, like biphalin, which contains a hydrazide bridge, solution-phase synthesis is the preferred method. nih.gov

The incorporation of unnatural amino acids like 2-chloro-D-tyrosine is a powerful tool for designing modified peptides and peptidomimetics with enhanced therapeutic properties. These modifications can lead to increased stability, improved binding affinity, and altered biological activity.

The presence of the D-enantiomer can confer resistance to proteolytic degradation by enzymes that typically recognize L-amino acids. This can significantly increase the in vivo half-life of a peptide drug. Furthermore, the chloro-substituent on the tyrosine ring can influence the peptide's conformation and its interaction with its biological target. This modification can lead to altered binding properties, potentially increasing potency and selectivity. For instance, peptides containing terminal D-tyrosine have been shown to possess anti-melanogenic effects, demonstrating that the incorporation of D-amino acids can introduce novel biological activities. nih.gov

This compound is also a valuable precursor for the synthesis of constrained peptides, such as cyclic peptides. biosynth.com Cyclization can be achieved through head-to-tail, side-chain-to-side-chain, or other modes of linkage. Constrained peptides often exhibit higher receptor affinity and stability due to their reduced conformational flexibility. biosynth.com The chloro-substituted phenyl ring can also serve as a chemical handle for further modifications, such as the introduction of fluorescent labels or other reporter groups.

Role in Natural Product Synthesis

The structural framework of this compound is incorporated into several classes of bioactive natural products, where the halogenated phenyl group is a key feature for their biological activity.

Tyrosine is the biosynthetic precursor to a wide array of alkaloids, a class of naturally occurring compounds with significant physiological effects. researchgate.net A notable subgroup of these are the bastadins, marine natural products isolated from the Verongid sponge Ianthella basta. jst.go.jp These complex macrocyclic compounds are derived from four halogenated (typically brominated) tyrosine units. jst.go.jp

The total synthesis of various bastadins relies on the coupling of halogenated tyrosine derivatives. acs.orgnih.gov Synthetic strategies often involve the challenging formation of diaryl ether linkages between these units. nih.govresearchgate.net While many reported syntheses utilize brominated tyrosine derivatives to match the natural product, this compound represents a valuable, closely related starting material for creating novel, non-natural bastadin analogues. The Boc-protected amine and the carboxylic acid functions allow for standard peptide coupling reactions, while the chloro-substituted ring provides a stable, electron-withdrawing group that influences the molecule's conformation and potential for intermolecular interactions.

Cryptophycins are highly potent cytotoxic cyclic depsipeptides that have been studied as potential anticancer agents. jst.go.jp Their structure is modular and typically consists of four units, labeled A, B, C, and D. Unit B is a chlorinated derivative of D-tyrosine, making this compound a critical synthon for its preparation.

The synthesis of cryptophycin (B1240208) analogues often involves the modification of Unit B to improve potency, selectivity, or to allow for conjugation to drug delivery systems. jst.go.jp Research has demonstrated the synthesis of various Unit B derivatives where the naturally occurring methoxy (B1213986) group is replaced with other functionalities. acs.org In these synthetic routes, a protected and chlorinated D-tyrosine derivative is a cornerstone of the molecular assembly. The synthesis of the depsipeptide fragment corresponding to Units A and B often starts with a commercially available N-Boc amino acid derivative of D-tyrosine, which is subsequently chlorinated and elaborated.

The table below outlines key components in the synthesis of Cryptophycin analogues.

| Component | Role in Synthesis |

| N-Boc-D-tyrosine derivative | Starting material for the synthesis of the Unit B fragment. |

| Unit A | A (3R,4S,5S)-4,5-epoxy-3-methyloctanoic acid fragment, coupled to Unit B. |

| Unit C | An L-leucic acid fragment. |

| Unit D | A β-alanine fragment. |

The assembly of these units, followed by macrolactamization or ring-closing metathesis, yields the final cryptophycin macrocycle. acs.org The presence of the chlorine atom on the tyrosine ring of Unit B is crucial for the high cytotoxicity of these compounds.

Contributions to Unnatural Amino Acid Libraries

Unnatural amino acids (UAAs) are powerful tools in chemical biology and drug discovery. When incorporated into peptides or proteins, they can introduce novel functions, probe biological mechanisms, or enhance therapeutic properties. acs.org this compound is a valuable starting material for the creation of UAA libraries due to the unique properties conferred by the halogen substituent.

The introduction of a halogen atom onto the tyrosine ring significantly alters its electronic properties, acidity (pKa), and hydrophobicity. researchgate.net These changes can fine-tune the interactions of the amino acid residue within a peptide sequence, potentially leading to enhanced binding affinity or stability. For example, replacing the 2',6'-dimethyl groups of the well-known UAA, Dmt (2',6'-dimethyl-L-tyrosine), with chloro substituents in opioid peptidomimetics resulted in a ligand that maintained high affinity for the mu-opioid receptor with considerable selectivity over other opioid receptors. nih.gov

Furthermore, the chlorine atom can serve as a synthetic handle for further diversification. Through transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura reactions), the chloro-substituted ring can be functionalized with a wide variety of other groups, rapidly generating a library of novel tyrosine analogues from a single precursor. nih.gov This approach allows for the creation of amino acids with fluorescent probes, conformational locks, or other functionalities designed for specific applications in materials science and biological research. acs.org

The table below summarizes the impact of halogenation on tyrosine properties, making compounds like this compound valuable for UAA libraries.

| Property | Change upon Halogenation | Implication for UAA Libraries |

| Acidity (pKa) | Decreases (becomes more acidic) | Modulates hydrogen bonding and electrostatic interactions. researchgate.net |

| Hydrophobicity | Increases | Can enhance binding to hydrophobic pockets in proteins. researchgate.net |

| Molecular Volume | Increases | Can be used to probe steric constraints in binding sites. researchgate.net |

| Reactivity | Enables cross-coupling reactions | Allows for further diversification and functionalization. nih.gov |

The combination of the Boc protecting group, which is stable under many reaction conditions but easily removed, and the reactive chloro-substituent makes this compound an exceptionally useful building block for expanding the chemical space of unnatural amino acids. nih.gov

Spectroscopic Characterization Methodologies for N Boc 2 Chloro D Tyrosine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of N-Boc-2-chloro-D-tyrosine. By analyzing the chemical shifts, coupling constants, and signal integrations in both proton (¹H) and carbon-13 (¹³C) NMR spectra, a complete structural map of the molecule can be assembled.

The ¹H NMR spectrum of this compound provides specific information about the chemical environment of each proton in the molecule. The spectrum is characterized by distinct signals corresponding to the protons of the tert-butoxycarbonyl (Boc) protecting group, the amino acid backbone, and the substituted aromatic ring.

The Boc group typically displays a sharp singlet at approximately 1.4 ppm, integrating to nine protons. The protons of the amino acid backbone, the α-proton (α-H) and the two β-protons (β-CH₂), appear as multiplets. The α-H signal is usually found between 4.2 and 4.6 ppm, while the diastereotopic β-protons resonate between 2.8 and 3.2 ppm.

The introduction of a chlorine atom at the C-2 position of the tyrosine ring simplifies the aromatic region compared to unsubstituted tyrosine. The spectrum is expected to show three distinct aromatic protons. Their chemical shifts and coupling patterns are crucial for confirming the substitution pattern. For comparison, the aromatic protons in the parent N-Boc-L-tyrosine appear as two doublets (an AA'BB' system) around 7.0 ppm and 6.7 ppm rsc.org.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Boc group (-C(CH₃)₃) | ~1.4 | Singlet (s) |

| β-CH₂ | ~2.8 - 3.2 | Multiplet (m) |

| α-CH | ~4.2 - 4.6 | Multiplet (m) |

| Aromatic CH | ~6.7 - 7.2 | Multiplets (m) |

| Amide NH | ~5.0 - 5.5 | Doublet (d) |

| Phenolic OH | Variable | Broad Singlet (br s) |

Note: Data is predictive and based on analysis of similar structures such as N-Boc-L-tyrosine rsc.orgchemicalbook.com.

The ¹³C NMR spectrum provides information on each carbon atom in the molecule. The spectrum for this compound will show distinct resonances for the carbonyl carbons, the aromatic carbons, the aliphatic carbons of the amino acid backbone, and the carbons of the Boc group.

The carbonyl carbon of the carboxylic acid is typically observed in the range of 172-176 ppm, while the carbonyl of the Boc group appears around 155-157 ppm rsc.org. The quaternary carbon and the methyl carbons of the Boc group resonate at approximately 80 ppm and 28 ppm, respectively rsc.org. The α-carbon and β-carbon of the amino acid backbone are expected around 55-58 ppm and 36-39 ppm.

The signals in the aromatic region (115-160 ppm) are particularly informative. The carbon atom directly bonded to the chlorine (C-2) will experience a significant downfield shift (ipso-effect). The chemical shifts of the other five aromatic carbons are also altered by the presence of the chloro and hydroxyl substituents, allowing for confirmation of the 2-chloro substitution pattern.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Boc group (-C (CH₃)₃) | ~80 |

| Boc group (-C(CH₃ )₃) | ~28 |

| β-C H₂ | ~37 |

| α-C H | ~56 |

| Aromatic C H | ~115-135 |

| Aromatic C -Cl | ~125-130 |

| Aromatic C -OH | ~150-155 |

| Boc C =O | ~156 |

Note: Data is predictive and based on analysis of related compounds like D-tyrosine and N-Boc-L-tyrosine rsc.orgchemicalbook.com.

Confirming the D-configuration of the chiral α-carbon is critical. While standard ¹H and ¹³C NMR cannot distinguish between enantiomers, advanced NMR techniques can be employed for stereochemical assignment. One common method involves the use of chiral derivatizing agents, such as Mosher's acid, which react with the amino acid to form diastereomers. These diastereomers have distinct NMR spectra, and analysis of the chemical shift differences allows for the assignment of the absolute configuration. Alternatively, two-dimensional NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space correlations between protons, which can be used in conjunction with computational modeling to confirm the relative stereochemistry in more complex derivatives.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight and confirming the elemental composition of this compound. Tandem mass spectrometry further provides structural details through controlled fragmentation of the molecule.

ESI-MS is a soft ionization technique ideal for analyzing polar, non-volatile molecules like protected amino acids. In positive ion mode, this compound (C₁₄H₁₈ClNO₅, Exact Mass: 315.0873) is expected to be detected primarily as the protonated molecule, [M+H]⁺.

A crucial diagnostic feature in the mass spectrum will be the isotopic pattern caused by the chlorine atom. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in two major peaks for any chlorine-containing ion: an 'M' peak and an 'M+2' peak, separated by two mass units, with a characteristic intensity ratio of approximately 3:1. The detection of this isotopic pattern provides strong evidence for the presence of a single chlorine atom in the molecule. Adducts with sodium, [M+Na]⁺, are also commonly observed.

Table 3: Calculated m/z Values for this compound in ESI-MS

| Ion Species | Formula | Calculated m/z (for ³⁵Cl) | Calculated m/z (for ³⁷Cl) |

|---|---|---|---|

| [M+H]⁺ | [C₁₄H₁₉ClNO₅]⁺ | 316.0946 | 318.0917 |

Tandem mass spectrometry (MS/MS) involves the isolation of a specific parent ion (e.g., the [M+H]⁺ ion at m/z 316.1) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a wealth of structural information.

The fragmentation of this compound is expected to follow predictable pathways for protected amino acids nih.gov. Key fragmentation events include:

Loss of isobutylene: A characteristic loss of 56.06 Da (C₄H₈) from the Boc group, resulting in a fragment ion at m/z 260.0.

Loss of the Boc group: A neutral loss of 100.05 Da (C₅H₈O₂) corresponding to the loss of the entire Boc group as tert-butoxycarbonyl radical precursor, leading to a fragment at m/z 216.0.

Decarboxylation: The loss of CO₂ (44.00 Da) from the carboxylic acid.

Side-chain cleavage: Fragmentation involving the bond between the α- and β-carbons can lead to the formation of an ion corresponding to the chlorinated aromatic portion of the molecule.

Analysis of these fragmentation pathways allows for the confirmation of the amino acid core, the presence and identity of the N-terminal protecting group, and the structure of the side chain. Each fragment ion containing the chlorine atom will also exhibit the characteristic 3:1 isotopic pattern, aiding in the interpretation of the MS/MS spectrum docbrown.info.

Table 4: Predicted Major Fragment Ions in MS/MS of [M+H]⁺ of this compound

| Fragmentation Pathway | Neutral Loss | Fragment Ion Formula (for ³⁵Cl) | Calculated m/z (for ³⁵Cl) |

|---|---|---|---|

| Loss of isobutylene | C₄H₈ | [C₁₀H₁₁ClNO₅]⁺ | 260.0320 |

| Loss of Boc group | C₅H₈O₂ | [C₉H₁₁ClNO₃]⁺ | 216.0422 |

| Loss of H₂O | H₂O | [C₁₄H₁₇ClNO₄]⁺ | 298.0841 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, IR spectroscopy provides a characteristic fingerprint, allowing for the confirmation of its structural components, including the N-Boc protecting group, the carboxylic acid, the substituted aromatic ring, and the carbon-chlorine bond.

Key functional groups and their expected vibrational frequencies include the carbamate (B1207046) of the Boc group, the carboxylic acid, the aromatic ring, and the C-Cl bond. The N-H stretching vibration of the carbamate is typically observed in the range of 3300-3500 cm⁻¹. The carbonyl (C=O) stretching vibrations from both the Boc group and the carboxylic acid are prominent and usually appear in the region of 1650-1750 cm⁻¹. The C-O stretching of the Boc group and the carboxylic acid will also produce strong bands. Aromatic C-H and C=C stretching vibrations are expected in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively. The presence of the chlorine atom on the aromatic ring is expected to give rise to a C-Cl stretching vibration, typically found in the lower frequency "fingerprint" region of the spectrum.

A summary of the anticipated characteristic IR absorption bands for this compound is presented in the interactive data table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Boc-group) | Stretch | 3300 - 3500 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Aliphatic) | Stretch | 2850 - 3000 |

| O-H (Carboxylic Acid) | Stretch (broad) | 2500 - 3300 |

| C=O (Boc-group) | Stretch | ~1700 |

| C=O (Carboxylic Acid) | Stretch | ~1710 |

| C=C (Aromatic) | Stretch | 1450 - 1600 |

| C-O (Boc & Acid) | Stretch | 1000 - 1300 |

| C-Cl | Stretch | 600 - 800 |

Note: The exact positions of these bands can be influenced by the molecular environment, including solvent and solid-state effects.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The chromophore in this compound is the substituted benzene (B151609) ring of the tyrosine side chain. The electronic transitions in this aromatic system are sensitive to the nature and position of substituents.

The parent amino acid, L-tyrosine, typically exhibits absorption maxima around 275 nm and 224 nm in aqueous solutions. iosrjournals.org These absorptions are attributed to π → π* transitions within the phenol (B47542) ring structure. iosrjournals.org The introduction of a chlorine atom onto the aromatic ring and the presence of the N-Boc protecting group are expected to cause a shift in the absorption maxima (λmax) and a change in the molar absorptivity (ε).

Specifically, the chlorine atom, being an auxochrome, is likely to cause a bathochromic shift (a shift to longer wavelengths) of the absorption bands due to its electron-donating lone pairs interacting with the π system of the benzene ring through resonance, and its electron-withdrawing inductive effect. This is a common phenomenon observed in halogenated aromatic compounds. The N-Boc group is not directly conjugated with the aromatic ring and is therefore expected to have a minimal effect on the λmax of the tyrosine chromophore.

While specific experimental data for this compound is not widely published, the expected UV-Visible absorption characteristics can be inferred from the behavior of tyrosine and its derivatives. nih.govd-nb.inforesearchgate.netnih.gov The primary absorption band, corresponding to the ¹Lb transition in phenol, is anticipated to be red-shifted from the typical 275 nm observed for unsubstituted tyrosine. iosrjournals.orgnih.gov

The table below summarizes the expected UV-Visible absorption data for this compound in a non-polar solvent, based on the known properties of the tyrosine chromophore and the expected effects of the chloro-substituent.

| Chromophore | Electronic Transition | Expected λmax (nm) |

| 2-chloro-4-hydroxyphenyl | π → π* | > 275 |

Note: The exact λmax and molar absorptivity are dependent on the solvent used for the measurement due to solvatochromic effects.

Computational Chemistry and Theoretical Studies on N Boc 2 Chloro D Tyrosine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, properties, and reactivity of molecules. For a molecule like N-Boc-2-chloro-D-tyrosine, DFT calculations would provide a detailed understanding of its fundamental chemical nature.

DFT calculations focus on the electron density of a molecule to determine its energy and other properties. This approach allows for the computation of various molecular attributes, including optimized geometry, electronic energies, and reactivity descriptors. By analyzing the distribution of electrons, researchers can identify regions of the molecule that are electron-rich or electron-poor, which is crucial for predicting how the molecule will interact with other chemical species.

Key electronic properties that would be determined for this compound include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Furthermore, DFT can be used to calculate various reactivity descriptors. These descriptors provide quantitative measures of a molecule's reactivity and selectivity. For this compound, these would include:

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η): Indicates the resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, representing the ease of electron cloud distortion.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

These parameters are invaluable for predicting the molecule's behavior in chemical reactions. For instance, the electrophilicity index can help in understanding how this compound might interact with biological macromolecules.

The following table illustrates the type of data that would be generated from DFT calculations on a molecule structurally similar to this compound.

| Parameter | Calculated Value (Illustrative) |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Electronegativity (χ) | 3.85 eV |

| Chemical Hardness (η) | 2.65 eV |

| Electrophilicity Index (ω) | 2.80 eV |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are critical to its function and interactions. Conformational analysis and molecular dynamics (MD) simulations are computational techniques employed to explore the possible shapes (conformations) a molecule can adopt and how it moves over time.

Conformational Analysis aims to identify the stable, low-energy conformations of a molecule. For a flexible molecule like this compound, with several rotatable bonds, there can be numerous possible conformations. These studies typically involve systematically rotating bonds and calculating the potential energy of each resulting structure. The results of such an analysis would reveal the preferred spatial arrangements of the Boc protecting group, the chloro-substituted tyrosine side chain, and the amino acid backbone. Understanding the dominant conformations is essential, as the biological activity of a molecule is often tied to a specific three-dimensional shape.

Molecular Dynamics (MD) simulations provide a dynamic view of the molecule's behavior. In an MD simulation, the movements of atoms are calculated over time by solving Newton's equations of motion. This allows researchers to observe how the molecule behaves in a simulated environment, such as in a solvent like water, which mimics physiological conditions. An MD simulation of this compound would reveal the flexibility of different parts of the molecule, the stability of its conformations, and how it interacts with surrounding solvent molecules. These simulations can provide insights into the molecule's stability and how it might bind to a biological target.

The following table presents illustrative data that could be obtained from a conformational analysis and MD simulation study.

| Parameter | Description | Illustrative Finding |

|---|---|---|

| Dihedral Angle (φ) | Rotation around the N-Cα bond | Predominantly found at -120° ± 20° |

| Dihedral Angle (ψ) | Rotation around the Cα-C' bond | Clusters around +140° ± 25° |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure | Stable trajectory with an average RMSD of 1.5 Å |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule accessible to a solvent | Average SASA of 350 Ų |

Reaction Pathway Modeling and Transition State Analysis

Understanding the chemical reactions in which this compound might participate is crucial for its application in synthesis or its metabolic fate. Reaction pathway modeling and transition state analysis are computational methods used to map out the energetic landscape of a chemical reaction.

Reaction Pathway Modeling involves identifying the most likely route a reaction will take to get from reactants to products. This is achieved by calculating the potential energy of the system at various points along the reaction coordinate. The result is a potential energy surface that shows the energy changes as the reaction progresses. For this compound, this could be used to study reactions such as the removal of the Boc protecting group or further substitution on the aromatic ring.

Transition State Analysis focuses on identifying the highest energy point along the reaction pathway, known as the transition state. The transition state is a short-lived, high-energy arrangement of atoms that must be passed through for the reaction to occur. The energy difference between the reactants and the transition state is the activation energy, which determines the rate of the reaction. By calculating the structure and energy of the transition state, chemists can gain a deep understanding of the reaction mechanism and predict how changes in the molecule or reaction conditions will affect the reaction rate.

An illustrative data table for a hypothetical reaction involving this compound is provided below.

| Reaction Step | Parameter | Illustrative Energy (kcal/mol) |

|---|---|---|

| Reactant Complex | Relative Energy | 0.0 |

| Key Interatomic Distance | 3.5 Å | |

| Transition State | Activation Energy | +22.5 |

| Key Interatomic Distance | 1.8 Å | |

| Product Complex | Relative Energy | -15.0 |

| Key Interatomic Distance | 1.2 Å |

Prediction of Spectroscopic Parameters

Computational chemistry is also a valuable tool for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization. For this compound, theoretical calculations can predict various spectra, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.

NMR Spectroscopy: DFT calculations can predict the chemical shifts of different nuclei in the molecule, such as ¹H, ¹³C, and ¹⁵N. rsc.org These predictions are based on calculating the magnetic shielding around each nucleus. rsc.org By comparing the predicted spectrum with the experimental one, chemists can confirm the structure of the synthesized molecule. nih.govyoutube.com

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated computationally. These frequencies correspond to the absorption bands observed in an IR spectrum. Each vibrational mode involves specific atomic motions, and analyzing these modes can provide detailed information about the molecule's structure and bonding.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to the absorption of light in the UV-Vis region. This allows for the prediction of the wavelength of maximum absorption (λ_max), which is a key characteristic of a molecule's electronic structure.

The following table provides an example of the kind of data that would be generated from spectroscopic parameter predictions for this compound.

| Spectroscopy Type | Parameter | Predicted Value (Illustrative) | Assignment |

|---|---|---|---|

| ¹³C NMR | Chemical Shift (δ) | 175 ppm | Carbonyl Carbon (C=O) |

| Chemical Shift (δ) | 128 ppm | Aromatic Carbon (C-Cl) | |

| IR | Vibrational Frequency | 1710 cm⁻¹ | C=O Stretch (Carboxylic Acid) |

| Vibrational Frequency | 3350 cm⁻¹ | N-H Stretch (Amine) | |

| UV-Vis | λ_max | 285 nm | π → π* transition |

Purity Assessment and Analytical Method Development

Chromatographic Techniques for Purity Determination and Separation

Chromatography is a cornerstone of analytical chemistry, providing powerful tools for the separation, identification, and quantification of components within a mixture. For N-Boc-2-chloro-D-tyrosine, several chromatographic techniques are instrumental in assessing its purity and resolving its enantiomers.

High-Performance Liquid Chromatography (HPLC) is a principal method for determining the purity of this compound. The presence of the Boc (tert-butoxycarbonyl) protecting group and the aromatic chromophore makes this compound well-suited for analysis by reversed-phase HPLC with ultraviolet (UV) detection.

In a typical reversed-phase HPLC setup, a nonpolar stationary phase, such as a C18 (octadecylsilyl) column, is used in conjunction with a polar mobile phase. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, frequently with the addition of an acid modifier such as trifluoroacetic acid (TFA) to improve peak shape and resolution. The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. More nonpolar compounds will have a stronger interaction with the stationary phase and thus a longer retention time.

The development of an HPLC method for this compound would involve optimizing parameters such as the mobile phase composition (gradient or isocratic elution), flow rate, column temperature, and UV detection wavelength to achieve baseline separation of the main compound peak from any potential impurities, such as starting materials, by-products, or degradation products.

Table 1: Illustrative HPLC Method Parameters for Purity Analysis of this compound

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

This table represents a hypothetical, yet typical, set of starting conditions for the HPLC analysis of this compound.

Gas Chromatography (GC) is generally less suitable for the direct analysis of this compound due to the compound's low volatility and thermal lability. Amino acids and their protected derivatives tend to decompose at the high temperatures required for GC analysis. sigmaaldrich.com

To utilize GC, a derivatization step is necessary to convert the non-volatile analyte into a more volatile and thermally stable compound. sigmaaldrich.com This typically involves the chemical modification of the polar functional groups, namely the carboxylic acid and the phenolic hydroxyl group. A common derivatization technique is silylation, where reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups. sigmaaldrich.comthermofisher.com

It is important to note that the conditions required for derivatization and subsequent GC analysis would likely lead to the cleavage of the acid-labile Boc protecting group. Therefore, GC is more commonly employed for the analysis of the core amino acid structure after deprotection and derivatization, rather than for the intact this compound molecule.

The determination of enantiomeric purity is critical for any chiral compound. Chiral chromatography is the most effective method for separating enantiomers and quantifying the enantiomeric excess (e.e.) of this compound. This ensures that the desired D-enantiomer is present in high purity and is not contaminated with its L-enantiomer counterpart.

This separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. For N-protected amino acids, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide-based CSPs (e.g., teicoplanin or ristocetin (B1679390) A) have proven to be highly effective. sigmaaldrich.comrsc.orgsigmaaldrich.com

The selection of the appropriate CSP and mobile phase is crucial for achieving baseline resolution of the enantiomers. Reversed-phase or polar organic modes are typically employed. Mobile phases often consist of mixtures of hexane/isopropanol or methanol/acetonitrile with acidic or basic additives to enhance chiral recognition. sigmaaldrich.com The development of a chiral HPLC method would involve screening various CSPs and optimizing the mobile phase composition to maximize the separation factor (α) and resolution (Rs) between the D- and L-enantiomer peaks. rsc.org

Table 2: Chiral Stationary Phases for the Separation of N-Boc-Amino Acids

| Chiral Stationary Phase (CSP) Type | Trade Names (Examples) | Typical Mobile Phase Modes |

| Macrocyclic Glycopeptide | CHIROBIOTIC T, CHIROBIOTIC R | Reversed-Phase, Polar Organic |

| Polysaccharide-based | CHIRALPAK IA, CHIRALPAK IC | Normal-Phase, Reversed-Phase |

| Crown Ether-based | ChiroSil | Reversed-Phase |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, chlorine, and oxygen) in a pure sample of this compound. The experimentally determined percentages are then compared to the theoretical values calculated from its molecular formula, C₁₄H₁₈ClNO₅.

This comparison serves as a crucial check of the compound's elemental composition and purity. A close agreement between the experimental and theoretical values provides strong evidence for the correct and pure composition of the synthesized compound. Discrepancies can indicate the presence of impurities, residual solvents, or an incorrect molecular structure. The acceptable tolerance for agreement is typically within ±0.4%.

Table 3: Theoretical Elemental Composition of this compound (C₁₄H₁₈ClNO₅)

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Mass Percentage (%) |

| Carbon | C | 12.011 | 14 | 168.154 | 53.25 |

| Hydrogen | H | 1.008 | 18 | 18.144 | 5.75 |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 11.23 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 4.44 |

| Oxygen | O | 15.999 | 5 | 79.995 | 25.34 |

| Total | 315.753 | 100.00 |

Crystallographic Techniques for Solid-State Structure Elucidation

X-ray crystallography is a powerful analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org For this compound, obtaining a single crystal of suitable quality would allow for the unambiguous determination of its molecular structure, including bond lengths, bond angles, and stereochemistry.

The process begins with the crystallization of the compound, which can be a challenging step. This involves dissolving the purified compound in a suitable solvent or solvent system and allowing the solvent to evaporate slowly, or using other techniques like vapor diffusion or cooling to induce the formation of well-ordered single crystals. nih.gov

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The crystal diffracts the X-rays in a specific pattern of spots, which is recorded by a detector. By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be generated. From this map, the positions of the individual atoms can be determined, providing a detailed and definitive model of the solid-state structure of this compound. This technique provides conclusive proof of the compound's structure and the D-configuration of its chiral center.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-Boc-2-chloro-D-tyrosine, and how can purity be optimized during synthesis?

- Methodological Answer : The synthesis typically involves Boc-protection of D-tyrosine followed by regioselective chlorination at the 2-position. Key steps include:

- Boc Protection : Use di-tert-butyl dicarbonate (Boc anhydride) in a basic aqueous/organic biphasic system (e.g., THF/water) to protect the amine group .

- Chlorination : Employ electrophilic chlorinating agents (e.g., N-chlorosuccinimide) under controlled pH to avoid over-halogenation. Monitor reaction progress via TLC or HPLC to ensure regioselectivity .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization. Confirm purity via NMR (absence of residual succinimide or unreacted tyrosine) and HPLC (≥95% purity threshold) .

Q. Which analytical techniques are critical for characterizing this compound, and how should conflicting spectral data be resolved?

- Methodological Answer :

- Primary Techniques :

- NMR : Analyze H and C spectra for Boc-group signals (~1.4 ppm for tert-butyl) and aromatic proton shifts (chlorine’s deshielding effect at C2) .

- HPLC-MS : Confirm molecular ion peaks ([M+H] at expected m/z) and retention time consistency with standards .

- Data Contradictions : If NMR signals suggest impurities (e.g., residual solvents), cross-validate with FTIR (amide I/II bands for Boc) or elemental analysis. For unresolved discrepancies, repeat synthesis under inert atmosphere to rule out oxidation artifacts .

Advanced Research Questions

Q. How does the 2-chloro substituent influence the stereochemical stability of N-Boc-D-tyrosine in peptide coupling reactions?

- Methodological Answer : The electron-withdrawing chlorine at C2 increases the rigidity of the tyrosine side chain, potentially altering dihedral angles during solid-phase peptide synthesis (SPPS). To assess stability:

- Kinetic Studies : Monitor racemization via CD spectroscopy during coupling (e.g., using HOBt/DIC activation). Compare D/L ratios before and after reaction .

- Computational Modeling : Use molecular dynamics simulations (e.g., AMBER force field) to predict conformational changes induced by chlorine’s steric and electronic effects .

- Contradiction Resolution : If experimental racemization rates conflict with models, re-evaluate solvent polarity (e.g., DMF vs. DCM) or activation reagents (e.g., OxymaPure vs. HOBt) .

Q. What strategies mitigate Boc-group cleavage under atypical reaction conditions (e.g., acidic or oxidative environments)?

- Methodological Answer :

- Acidic Conditions : Replace TFA (traditional Boc-cleavage agent) with milder acids (e.g., HCl in dioxane) for partial deprotection. Use pH-stat titration to optimize acid concentration without degrading the chloro-aromatic ring .

- Oxidative Environments : Introduce stabilizing additives (e.g., BHT antioxidant) during reactions involving peroxides or metal catalysts. Validate stability via LC-MS tracking of Boc-group integrity over time .

- Controlled Deprotection : Employ photolabile protecting groups (e.g., NVOC) for orthogonal deprotection in multi-step syntheses .

Q. How can researchers design experiments to evaluate the metabolic stability of this compound in biomedical studies?

- Methodological Answer :

- In Vitro Assays : Incubate the compound with liver microsomes (human or rodent) and monitor degradation via LC-MS/MS. Compare half-life () to non-chlorinated analogs to isolate chlorine’s effect .